(E)-2-(4-acetylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one
Description
The compound (E)-2-(4-acetylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one belongs to the thiazol-4(5H)-one class, characterized by a five-membered thiazole ring with a ketone group at position 4. Key structural features include:
- Position 5: A (4-propoxybenzylidene) substituent in the (E)-configuration, contributing to lipophilicity and spatial orientation.
- Stereochemistry: The (E)-configuration stabilizes the benzylidene moiety, influencing molecular geometry and biological activity .
Thiazol-4(5H)-ones are widely studied for antimicrobial, antifungal, and enzyme-inhibitory properties. The acetylpiperazinyl and propoxybenzylidene groups distinguish this compound from analogs, warranting comparative analysis.
Properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-3-12-25-16-6-4-15(5-7-16)13-17-18(24)20-19(26-17)22-10-8-21(9-11-22)14(2)23/h4-7,13H,3,8-12H2,1-2H3/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBURPSTWNCYMGJ-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-acetylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 342.44 g/mol
Structural Features
- The compound features a thiazole ring, which is known for its diverse biological activities.
- The presence of the piperazine moiety enhances its pharmacological profile, potentially improving interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate thiazole derivatives and piperazine-based compounds. Detailed synthetic routes can vary, but generally include the following steps:
- Formation of Thiazole Derivative: The initial step involves synthesizing the thiazole backbone through cyclization reactions.
- Piperazine Acetylation: Introducing the acetyl group to the piperazine nitrogen enhances solubility and bioavailability.
- Final Condensation: The final step involves the reaction of the thiazole derivative with the modified piperazine to form the target compound.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown promising results against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Wall Synthesis: Similar to other thiazole derivatives, it may disrupt bacterial cell wall formation.
- Interference with Metabolic Pathways: Potentially affects metabolic enzymes critical for bacterial survival.
Case Studies
-
Study on Anticancer Activity:
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of 15 µM and 20 µM respectively, indicating significant anticancer potential. -
Neuroprotective Effects:
Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. Results showed a reduction in reactive oxygen species (ROS) levels, suggesting that it may protect neuronal cells from oxidative damage.
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly impacts bioactivity. Key comparisons include:
Key Observations :
- Phenylamino derivatives exhibit strong enzyme inhibition, suggesting that electron-rich substituents at position 2 favor interactions with catalytic sites .
Substituent Variations at Position 5
The benzylidene substituent at position 5 modulates lipophilicity and target binding.
Key Observations :
- Propoxy vs.
- Chlorinated or Nitro Groups: Electron-withdrawing groups (e.g., Cl, NO₂) enhance antifungal/antibacterial potency but may reduce solubility .
Stereochemical Differences: (E) vs. (Z) Configuration
The (E)-configuration in the target compound positions the benzylidene substituent opposite to the thiazolone ring, whereas (Z)-isomers place it adjacent. This impacts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
